molecular formula C17H15ClN2OS B2433500 (Z)-5-(4-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one CAS No. 301174-55-0

(Z)-5-(4-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one

Cat. No. B2433500
CAS RN: 301174-55-0
M. Wt: 330.83
InChI Key: RHFFZUMVAICYEV-UHFFFAOYSA-N
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Description

(Z)-5-(4-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one, also known as CBT, is a thiazolidinone compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. CBT is a synthetic compound that can be easily synthesized using various methods.

Scientific Research Applications

Biological Activities and Potential Applications

The compound (Z)-5-(4-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one is a derivative of thiazolidin-4-one, a privileged scaffold in medicinal chemistry known for its wide range of biological activities. Recent scientific studies have highlighted several key areas where thiazolidin-4-one derivatives show promising therapeutic potential:

  • Bioactivity Exploration : Thiazolidin-4-ones, including compounds similar to (Z)-5-(4-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one, have been extensively studied for their diverse biological activities. Research has demonstrated their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on their biological activity suggests a pathway for the rational design of new, more efficient drug agents by optimizing the structure of thiazolidin-4-one derivatives (Mech, Kurowska, & Trotsko, 2021).

  • Enzyme Inhibition for Disease Management : Derivatives of thiazolidin-4-one, including the specific structure , have been identified as potent inhibitors of specific enzymes such as PTP 1B. PTP 1B plays a crucial role in regulating insulin signaling, and its inhibition by thiazolidin-4-one derivatives can potentially manage insulin resistance associated with type 2 diabetes mellitus. This highlights the compound's relevance in designing treatments for diabetes and possibly other metabolic disorders (Verma, Yadav, & Thareja, 2019).

  • Cancer Research and Potential Therapeutics : The anticancer effects of thiazolidin-4-one derivatives, including (Z)-5-(4-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one, have been a subject of significant interest. These compounds exhibit their anticancer activities through various mechanisms, including modulation of PPARγ and IGF-1 signaling pathways. This dual mechanism of action provides a promising foundation for developing novel anticancer agents that can selectively target cancer cells without affecting normal cells (Mughal, Kumar, & Vikram, 2015).

  • Synthesis and Green Chemistry Applications : The synthesis of thiazolidin-4-one derivatives, including environmentally friendly approaches, has been explored to enhance their selectivity, purity, and pharmacokinetic properties. Such efforts underscore the compound's versatility and potential in developing sustainable pharmaceutical solutions (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-11-2-8-14(9-3-11)19-17-20-16(21)15(22-17)10-12-4-6-13(18)7-5-12/h2-9,15H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFFZUMVAICYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(4-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one

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